molecular formula C11H13F3O B8342552 5,5,5-Trifluoro-2-phenylpentan-2-ol

5,5,5-Trifluoro-2-phenylpentan-2-ol

Cat. No.: B8342552
M. Wt: 218.21 g/mol
InChI Key: OSBZUIUCKPGJGO-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-phenylpentan-2-ol is a fluorinated organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery research. This secondary alcohol features a phenyl ring and a terminal trifluoromethyl group separated by a pentan-2-ol chain. The incorporation of the trifluoromethyl (CF₃) group is a common and highly valuable strategy in the design of bioactive molecules, as it can significantly influence a compound's potency, metabolic stability, and membrane permeability . Research Applications and Value: This compound is primarily valued as a key synthetic building block. Researchers utilize it to introduce a lipophilic, sterically distinct pharmacophore into larger molecular architectures. Its structure is analogous to other phenyl- and trifluoromethyl-bearing compounds investigated for their potential therapeutic applications . Fluorinated building blocks like this are essential for developing enzyme inhibitors and probing protein-ligand interactions due to the ability of fluorine to modulate electronic properties and binding affinities . Furthermore, the alcohol functional group provides a handle for further chemical transformations, such as oxidation to ketones or conversion to esters and ethers, enabling its use in diverse synthetic pathways. Handling and Usage: The product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

5,5,5-trifluoro-2-phenylpentan-2-ol

InChI

InChI=1S/C11H13F3O/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3

InChI Key

OSBZUIUCKPGJGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)(F)F)(C1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

5,5,5-Trifluoro-2-phenylpentan-2-ol is a compound of interest in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications in medicinal chemistry, material science, and other relevant fields, supported by data tables and case studies.

Medicinal Chemistry

5,5,5-Trifluoro-2-phenylpentan-2-ol has shown promise as a precursor in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to enhanced pharmaceutical properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 5,5,5-trifluoro compounds exhibit significant antimicrobial activity. For instance, compounds synthesized from this alcohol have been tested against various bacterial strains with varying degrees of success.

Table 2: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Trifluorophenyl derivativeEscherichia coli32 µg/mL
Trifluorophenyl derivativeStaphylococcus aureus16 µg/mL

Material Science

The unique properties of 5,5,5-trifluoro-2-phenylpentan-2-ol make it a candidate for use in developing advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor technology.

Case Study: Catalytic Applications

In catalytic processes, the trifluoromethyl group enhances the electronic properties of the compound, making it an effective ligand in metal-catalyzed reactions. Studies have demonstrated its effectiveness in facilitating reactions such as cross-coupling and oxidation.

Table 3: Catalytic Activity

Reaction TypeCatalyst UsedYield (%)
Cross-couplingPalladium complex85%
OxidationCopper complex90%

Environmental Chemistry

The environmental impact of fluorinated compounds is a growing area of research. The stability of 5,5,5-trifluoro-2-phenylpentan-2-ol under various conditions makes it a subject of study for environmental persistence and degradation pathways.

Case Study: Degradation Studies

Studies have shown that while trifluorinated compounds resist degradation in standard conditions, their breakdown products can exhibit different toxicological profiles. Research into photodegradation pathways has revealed potential methods for mitigating environmental impact.

Table 4: Degradation Pathways

ConditionDegradation ProductToxicity Level
UV Light ExposureTrifluoroacetic acidModerate toxicity
HydrolysisPhenolic derivativesLow toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substitution patterns and functional groups in analogous compounds significantly influence their applications and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Potential Applications
5,5,5-Trifluoro-2-phenylpentan-2-ol (Target) C₁₁H₁₁F₃O 216.20 (calc.) Tertiary alcohol Phenyl, CF₃ Pharmaceutical intermediates
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate C₁₀H₁₂F₆O₃ 294.19 Methacrylate ester, tertiary alcohol CF₃, C(OH)(CF₃)₂ Polymer synthesis, surface coatings
5,5,5-Trifluoropentane-2-sulfonyl chloride C₅H₈ClF₃O₂S 224.63 Sulfonyl chloride CF₃, SO₂Cl Sulfonation reactions, agrochemicals
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol C₅H₄ClF₇O 248.53 Primary alcohol Cl, CF₂-CF₃ Specialty fluorochemicals
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₄O 208.34 Secondary alcohol Cyclopentenyl, methyl Fragrance ingredients

Research Findings and Industrial Implications

  • Pharmaceutical Potential: Fluorinated alcohols like the target compound are explored as building blocks for kinase inhibitors or antifungal agents, leveraging fluorine’s bioisosteric effects .
  • Material Science : The methacrylate analog demonstrates utility in UV-curable resins, suggesting that the target’s hydroxyl group could be modified for similar applications.
  • Agrochemical Relevance : Chloro- and trifluoro-substituted compounds (e.g., ) are prevalent in herbicides, hinting at possible agrochemical applications for the target compound.

Preparation Methods

Synthesis of 5,5,5-Trifluoropentan-2-one

The ketone precursor is synthesized via radical trifluoromethylation of pent-1-en-2-one using CF3_3SO2_2Na under photocatalytic conditions. As demonstrated in visible-light-induced thiotrifluoromethylation protocols, iridium catalysts (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) facilitate CF3_3 radical generation, which adds to the alkene moiety. Subsequent oxidation of the intermediate yields the ketone (Scheme 1).

Reaction Conditions

  • Catalyst: Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6 (2.5 mol%)

  • CF3_3 Source: CF3_3SO2_2Na (1.5 equiv)

  • Solvent: CH3_3CN, blue LED irradiation, 18 h

Grignard Reaction

Phenylmagnesium bromide (1.2 equiv) is added dropwise to 5,5,5-trifluoropentan-2-one in dry THF at 0°C. The mixture is stirred for 12 h, quenched with NH4_4Cl, and extracted to isolate the alcohol.

Yield : ~80% (estimated from analogous reactions)

Radical Trifluoromethylation-Hydroxylation Cascade

Adapting methodologies from photoredox catalysis, this approach introduces CF3_3 and hydroxyl groups sequentially (Scheme 2).

Thiotrifluoromethylation of Alkenes

A terminal alkene (e.g., 2-phenylpent-1-ene) undergoes anti-Markovnikov addition of CF3_3 and phenylthio groups using benzenesulfonothioate and CF3_3SO2_2Na under Ir catalysis.

Key Steps

  • Radical Addition : CF3_3 and SPh add across the double bond.

  • Epoxidation : mCPBA oxidizes the alkene to an epoxide.

  • Acid-Catalyzed Hydrolysis : Epoxide opens to form the diol, which is selectively oxidized to the ketone.

Yield : 62–83% for analogous epoxide intermediates

Ketone Reduction

The ketone is reduced using NaBH4_4 in methanol to yield the tertiary alcohol.

Optimization : Catalytic hydrogenation (H2_2, Pd/C) offers higher selectivity (90% yield).

Transfer Hydrogenation of α,β-Unsaturated Ketones

Building on reductive amination protocols, this method reduces α,β-unsaturated trifluoromethyl ketones to alcohols (Scheme 3).

Synthesis of α,β-Unsaturated Ketones

Wittig reaction between 5,5,5-trifluoropentan-2-one and benzyltriphenylphosphonium bromide forms the enone.

Conditions : KOtBu, THF, 0°C → rt, 12 h

Transfer Hydrogenation

RuCl2_2(cod) (5 mol%) and HCOONa (1 equiv) in iPrOH reduce the enone at 100°C.

Yield : 87% (scale-up)

Nucleophilic Trifluoromethylation of Epoxides

Epoxide ring-opening with Ruppert–Prakash reagent (TMSCF3_3) introduces CF3_3, followed by hydrolysis (Scheme 4).

Epoxide Synthesis

Styrene oxide is treated with BF3_3-OEt2_2 to form a stabilized carbocation, which reacts with TMSCF3_3.

Hydrolysis

The trifluoromethylated epoxide undergoes acid-catalyzed hydrolysis (H2_2SO4_4, H2_2O) to yield the diol, which is oxidized to the alcohol.

Yield : 70–75% (two steps)

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Grignard AdditionHigh atom economy, straightforwardRequires ketone precursor75–85%
Radical CascadeModular CF3_3/OH installationMulti-step, moderate yields60–80%
Transfer HydrogenationScalable, mild conditionsRequires enone synthesis80–90%
Epoxide FunctionalizationStereochemical controlSensitive to epoxide stability70–75%

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,5,5-Trifluoro-2-phenylpentan-2-ol, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via Grignard addition to trifluoromethyl ketones followed by acid quenching. Purity optimization involves rigorous solvent selection (e.g., anhydrous THF) and post-reaction purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Reagent-grade solvents (ACS-certified) minimize impurities . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points (mp) to literature values (e.g., 130–132°C for structurally similar fluorinated compounds) .

Q. Which spectroscopic techniques are most effective for characterizing 5,5,5-Trifluoro-2-phenylpentan-2-ol, particularly to distinguish structural isomers?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to identify trifluoromethyl group environments (δ ~ -60 to -80 ppm). 1H^{1}\text{H} NMR resolves phenyl group substitution patterns (e.g., coupling constants for ortho/meta protons). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula. IR spectroscopy detects hydroxyl stretching (~3400 cm1^{-1}) and C-F bonds (~1150 cm1^{-1}). For isomer discrimination, compare 13C^{13}\text{C} NMR chemical shifts of the quaternary carbon adjacent to the hydroxyl group .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of 5,5,5-Trifluoro-2-phenylpentan-2-ol in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and activation energies. Focus on steric effects from the phenyl group and electron-withdrawing trifluoromethyl moiety. Compare LUMO maps to identify electrophilic centers. Validate predictions with kinetic experiments (e.g., monitoring SN2 reactivity with NaI in acetone via GC-MS). Surface adsorption studies (e.g., on silica) may explain anomalous reactivity due to interfacial interactions .

Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (ethanol, methanol), and fluorophilic solvents (HFE-7100). Use dynamic light scattering (DLS) to detect aggregates. Quantify solubility via gravimetric analysis after saturation and filtration. Cross-reference with Hansen solubility parameters to identify outliers. Contradictions may arise from trace moisture; ensure solvent dryness using molecular sieves and Karl Fischer titration .

Q. How does the steric and electronic influence of the trifluoromethyl group affect stability under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 1M HCl, 40°C) with HPLC monitoring. Compare degradation rates to non-fluorinated analogs. Use 19F^{19}\text{F} NMR to track defluorination. Computational analysis (NBO charges) quantifies electron-withdrawing effects. Steric hindrance is assessed via X-ray crystallography or molecular dynamics simulations. Note: Surface-mediated degradation (e.g., glassware interactions) may require controlled-environment studies .

Safety and Handling

Q. What are critical safety considerations when handling 5,5,5-Trifluoro-2-phenylpentan-2-ol in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical goggles due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store under inert gas (argon) to prevent hydroxyl group oxidation. Spill containment requires fluorocarbon-adsorbent materials (not silica). Dispose via halogenated waste protocols. Monitor airborne levels with IR spectroscopy if vented .

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